molecular formula C11H8FNO B8581215 3-Fluoro-5-(4-pyridyl)phenol

3-Fluoro-5-(4-pyridyl)phenol

Cat. No. B8581215
M. Wt: 189.19 g/mol
InChI Key: NRHLLEGYPFJXIR-UHFFFAOYSA-N
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Patent
US05576338

Procedure details

A mixture of O-benzyl-3-fluoro-5-(4-pyridyl)phenol (120 mg) in thioanisole (1 mL) and CF3CO2H (0.6 mL) was heated at 80° C. for 1 h. The mixture was cooled to r.t., made basic with 10N NaOH and extracted with Et2O. The organics were washed with NaHCO3, brine, dried (MgSO4) and concentrated. The residue was triturated with hexane to provide the title compound as a solid.
Name
O-benzyl-3-fluoro-5-(4-pyridyl)phenol
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[C:13]([C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[CH:12]=[C:11]([F:21])[CH:10]=1)C1C=CC=CC=1.[OH-].[Na+]>C1(SC)C=CC=CC=1.C(C(O)=O)(F)(F)F>[F:21][C:11]1[CH:10]=[C:9]([OH:8])[CH:14]=[C:13]([C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[CH:12]=1 |f:1.2|

Inputs

Step One
Name
O-benzyl-3-fluoro-5-(4-pyridyl)phenol
Quantity
120 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC(=C1)C1=CC=NC=C1)F
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)SC
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(F)(F)(F)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to r.t.
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The organics were washed with NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C1=CC=NC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.